![molecular formula C9H12O6 B12515628 (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione](/img/structure/B12515628.png)
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンは、重要な立体化学を持つ複雑な有機化合物です。この化合物は、ジオキソラン環とヒドロキシオキソラン環を含む独自の構造によって特徴付けられます。化合物の立体化学は、(5R)と(4S)の配置によって定義され、その化学的挙動と相互作用にとって重要です。
準備方法
合成経路と反応条件
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンの合成は、通常、ジオキソラン環の形成とそれに続くヒドロキシオキソラン部分の導入を含む、複数の手順を伴います。一般的な方法の1つは、キラル触媒を使用して正しい立体化学を実現することです。反応条件には、通常、制御された温度と、所望の変換を促進するための特定の溶媒の使用が含まれます。
工業的生産方法
この化合物の工業的生産には、一貫性と効率を確保するために自動反応器を使用する大規模合成が含まれる場合があります。このプロセスには、通常、目的の立体異性体を分離するための厳密な精製手順が含まれます。結晶化やクロマトグラフィーなどの技術が一般的に用いられており、高い純度レベルを実現しています。
化学反応の分析
反応の種類
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンは、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は酸化されてケトンを形成することができます。
還元: この化合物は還元されてさまざまなアルコール誘導体を形成することができます。
置換: ジオキソラン環は、求核剤による置換反応を受けることができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化リチウムアルミニウムなど)、求核剤(アミンなど)が含まれます。反応条件は、目的の変換に応じて異なりますが、一般的には制御された温度と特定の溶媒を伴います。
主な生成物
これらの反応から生成される主な生成物には、ケトン、アルコール、置換されたジオキソラン誘導体があります。特定の生成物は、使用される試薬と条件によって異なります。
科学研究への応用
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンは、科学研究において幅広い用途があります。
化学: 複雑な分子の合成におけるキラルビルディングブロックとして使用されます。
生物学: この化合物は、潜在的な生物活性と酵素との相互作用について研究されています。
医学: 製薬中間体としての可能性を調査するための研究が進行中です。
産業: 微量化学品の生産や、さまざまな産業用途の前駆体として使用されています。
科学的研究の応用
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor for various industrial applications.
作用機序
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンの作用機序には、特定の分子標的との相互作用が含まれます。化合物の立体化学により、酵素の活性部位に適合することが可能になり、阻害剤または活性剤として作用することができます。関与する経路には、酵素の活性部位への結合と活性の変化が含まれ、これはさまざまな生物学的効果につながる可能性があります。
類似の化合物との比較
類似の化合物
- (4R,5R)-4,5-ジヒドロキシヘキサン酸ガンマ-ラクトン
- 2-(2-(ジメチルアミノ)エトキシ)エタノール
- (4R,5R)-および(4S,5S)-1-アルキル-4-(4'-ニトロフェニル)-1-アゾニウム-3,7-ジオキサビシクロ[3.3.0]オクタンハライド
独自性
(5R)-5-[(4S)-2,2-ジメチル-1,3-ジオキソラン-4-イル]-3-ヒドロキシオキソラン-2,4-ジオンを類似の化合物と区別するのは、特定の立体化学と、ジオキソラン環とヒドロキシオキソラン環の両方の存在です。このユニークな構造は、明確な化学的性質と反応性を与え、研究や産業における特定の用途にとって貴重なものとなっています。
類似化合物との比較
Similar Compounds
- (4R,5R)-4,5-dihydroxyhexanoic acid gamma-lactone
- 2-(2-(Dimethylamino)ethoxy)ethanol
- (4R,5R)- and (4S,5S)-1-alkyl-4-(4′-nitrophenyl)-1-azonium-3,7-dioxabicyclo[3.3.0]octane halides
Uniqueness
What sets (5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione apart from similar compounds is its specific stereochemistry and the presence of both a dioxolane and a hydroxyoxolane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
分子式 |
C9H12O6 |
|---|---|
分子量 |
216.19 g/mol |
IUPAC名 |
(5R)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3-hydroxyoxolane-2,4-dione |
InChI |
InChI=1S/C9H12O6/c1-9(2)13-3-4(15-9)7-5(10)6(11)8(12)14-7/h4,6-7,11H,3H2,1-2H3/t4-,6?,7+/m0/s1 |
InChIキー |
MISOEURIHVOGJZ-WTRRFROCSA-N |
異性体SMILES |
CC1(OC[C@H](O1)[C@@H]2C(=O)C(C(=O)O2)O)C |
正規SMILES |
CC1(OCC(O1)C2C(=O)C(C(=O)O2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7-Bis(5-bromo-4-dodecylthiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12515551.png)
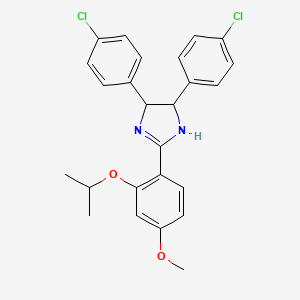
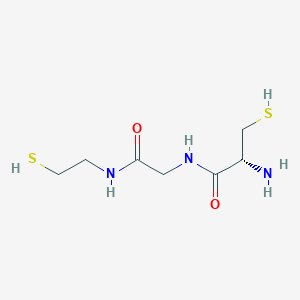
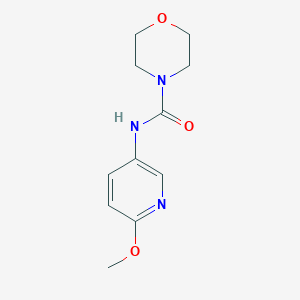
![2,7-Dihydroxybenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B12515564.png)
![2-[3-(Dimethylamino)propoxy]-3-methyl-4-propoxybenzaldehyde](/img/structure/B12515566.png)
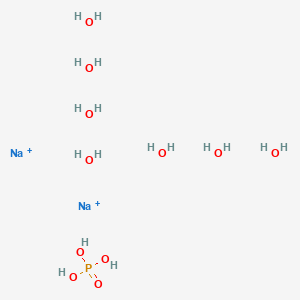

![Naphthalen-2-yl-[naphthalen-2-yl-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silylidene]-(1,1,3,3,5,5,7,7-octaethyl-2,6-dihydro-s-indacen-4-yl)silane](/img/structure/B12515582.png)
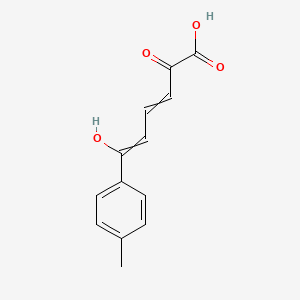
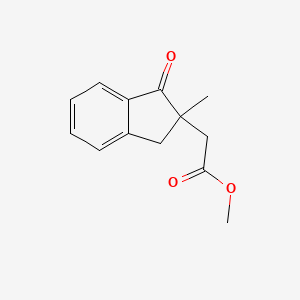

![5-{2-[(4-Methoxyphenyl)amino]ethenyl}-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B12515594.png)
![1H,3H-Oxazolo[3,4-a]indol-1-one, 3-(4-methylphenyl)-](/img/structure/B12515610.png)
